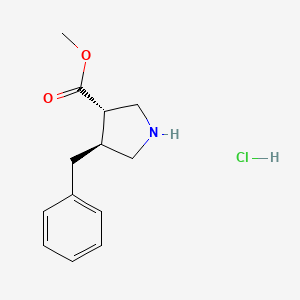

Methyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate; hydrochloride, also known as MBPC, is a chemical compound that has been studied for its potential use in scientific research. MBPC is a chiral molecule, meaning it has a non-superimposable mirror image, and is commonly used in the synthesis of other chiral compounds. In

Aplicaciones Científicas De Investigación

Synthesis and Catalysis

Several studies focus on the development of synthetic methodologies and catalysts using derivatives related to Methyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate; hydrochloride. For instance, the improvement and synthesis of cephalosporin derivatives through condensation, N-alkylation, and hydrolysis procedures highlight the compound's role in facilitating antibiotic synthesis with high purity and yield, suitable for scale-up production (Cheng Qing-fang, 2005). Additionally, palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids using sodium carboxylates as substrates underscore the importance of these compounds in organic synthesis, enabling facile Pd-insertions into sp3 β-C−H bonds (R. Giri et al., 2007).

Drug Discovery and Biological Applications

Research on Methyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate; hydrochloride derivatives also extends to drug discovery and biological applications. The discovery of the Poly(ADP-ribose) polymerase (PARP) inhibitor for cancer treatment demonstrates the compound's significance in medicinal chemistry, offering excellent enzyme potency and cellular activity, which has led to clinical trials (T. Penning et al., 2009). Furthermore, the selective activation of group-II metabotropic glutamate receptors using derivatives of Methyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate; hydrochloride showcases potential neuroprotective strategies against excitotoxic neuronal death, encouraging the search for potent, selective, and systemically active receptor agonists as neuroprotective drugs (G. Battaglia et al., 1998).

Material Science and Analytical Chemistry

In material science and analytical chemistry, the use of Methyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate; hydrochloride derivatives for surface analysis and as derivatization agents in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection illustrates their utility in precise and sensitive analysis of carboxylic acids and amines (H. Morita, M. Konishi, 2002).

Propiedades

IUPAC Name |

methyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-16-13(15)12-9-14-8-11(12)7-10-5-3-2-4-6-10;/h2-6,11-12,14H,7-9H2,1H3;1H/t11-,12-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRLAPDXRSTWJM-MNMPKAIFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCC1CC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CNC[C@H]1CC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (3S,4S)-4-benzylpyrrolidine-3-carboxylate;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Tert-butyl-9-hydroxy-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2896042.png)

![N-Methyl-2-oxo-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyridine-3-carboxamide](/img/structure/B2896043.png)

![3-(Pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B2896050.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2896051.png)

![methyl 2-({4-[(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-yl}sulfanyl)benzenecarboxylate](/img/structure/B2896052.png)

![2-Methoxy-6-{[(3-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2896055.png)

![3-(2-Chlorophenyl)-5-[1-(4-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2896058.png)

![N-{4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl}-2-furamide](/img/structure/B2896062.png)